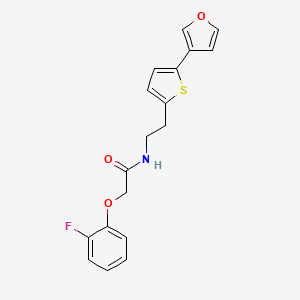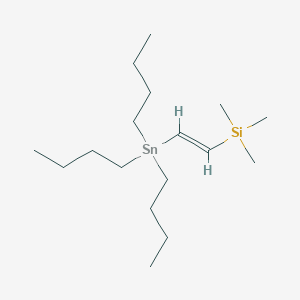
(E)-trimethyl(2-(tributylstannyl)vinyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-trimethyl(2-(tributylstannyl)vinyl)silane is an organosilicon compound that features both silicon and tin atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-trimethyl(2-(tributylstannyl)vinyl)silane typically involves the reaction of vinylsilanes with tributyltin hydride under specific conditions. A common method includes:
Starting Materials: Vinylsilane, tributyltin hydride
Catalysts: Palladium or platinum catalysts
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(E)-trimethyl(2-(tributylstannyl)vinyl)silane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form organotin oxides.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The tin or silicon atoms can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, organometallic reagents
Major Products
Oxidation Products: Organotin oxides, silanols
Reduction Products: Alkanes
Substitution Products: Organotin halides, organosilicon compounds
Aplicaciones Científicas De Investigación
(E)-trimethyl(2-(tributylstannyl)vinyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-trimethyl(2-(tributylstannyl)vinyl)silane involves its reactivity with various reagents. The tin and silicon atoms can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylvinylsilane: Lacks the tin atom, used in similar synthetic applications.
Tributyltin hydride: Lacks the silicon atom, commonly used in radical reactions.
Vinyltrimethylsilane: Similar structure but different reactivity due to the absence of the tin atom.
Uniqueness
(E)-trimethyl(2-(tributylstannyl)vinyl)silane is unique due to the presence of both silicon and tin atoms, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable reagent in organic synthesis and materials science.
Propiedades
IUPAC Name |
trimethyl-[(E)-2-tributylstannylethenyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLLFOVXMXKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38SiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
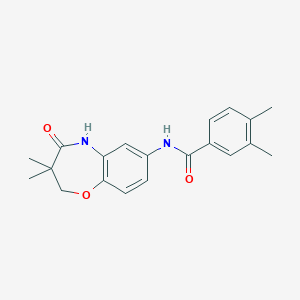

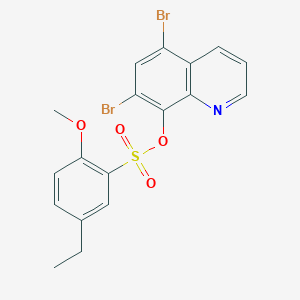
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)

![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)
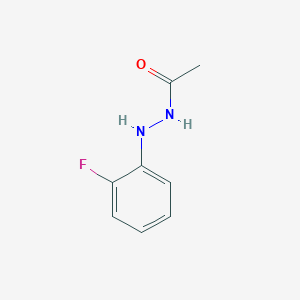
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2496141.png)
![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)
![2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2496145.png)
